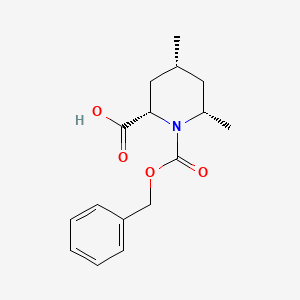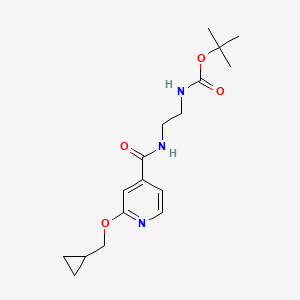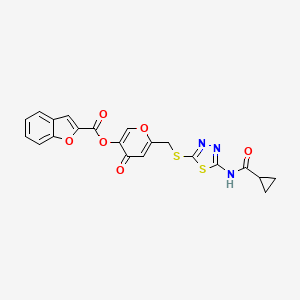
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as Dmpip, is a piperidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.
Mechanism Of Action
The exact mechanism of action of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. It has been shown to enhance the activity of GABAergic neurotransmission, which is involved in the regulation of neuronal excitability and inhibition. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical And Physiological Effects
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy, as well as to reduce pain and inflammation in models of neuropathic pain and inflammatory conditions. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have a low toxicity profile, making it a safer alternative to other drugs with similar pharmacological activities. However, one of the limitations of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its relatively low potency compared to other drugs with similar effects, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the study of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of research could focus on the development of more potent derivatives of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid with improved pharmacological properties. Additionally, further studies could investigate the potential applications of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid as a tool for the study of ion channel function and neurotransmitter regulation could also be explored.
Synthesis Methods
The synthesis of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can be achieved through a multistep process involving the reaction of piperidine with various reagents. One of the most commonly used methods involves the reaction of piperidine with methyl chloroformate, followed by the addition of phenylmagnesium bromide and subsequent hydrolysis to yield (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. Other methods involve the use of different starting materials and reagents, such as N-methylpiperidine and diethyl malonate.
Scientific Research Applications
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have potential applications in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
properties
IUPAC Name |
(2S,4R,6S)-4,6-dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-12(2)17(14(9-11)15(18)19)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHQEUEPDJLJX-DYEKYZERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)
![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)



